molecular formula C16H14N4O3 B6467280 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640964-68-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467280
CAS No.: 2640964-68-5
M. Wt: 310.31 g/mol
InChI Key: BQSWRCLLEIIFOJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.10659032 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-9-20-15(17-10)5-3-12(19-20)16(21)18-11-2-4-13-14(8-11)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWRCLLEIIFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, cytotoxicity, and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 869633-82-9

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxane and imidazopyridazine exhibit significant enzyme inhibitory activity. For instance, compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) were screened against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

CompoundEnzyme TargetIC50 (µM)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase12.5
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase8.0

Cytotoxicity Studies

The cytotoxic effects of related compounds have been evaluated using human hepatocyte HepG2 cell lines. One study reported a cytotoxic concentration (CC50) greater than 7.8 µM for certain imidazopyridazine derivatives, indicating low toxicity levels .

CompoundCC50 HepG2 (µM)Activity
Imidazo[1,2-b]pyridazine derivative>7.8Low Cytotoxicity
Doxorubicin (control)37High Cytotoxicity

Antimicrobial Activity

The imidazo[1,2-b]pyridazine scaffold has shown promise in antimicrobial applications. For example, compounds were tested against various strains of Leishmania spp. and Trypanosoma brucei. The results indicated effective inhibition of the trypomastigote form of T. brucei with an EC50 value of approximately 0.38 µM .

PathogenFormEC50 (µM)
Leishmania donovaniPromastigote>15.6
Leishmania infantumAxenic Amastigote>1.6
Trypanosoma bruceiTrypomastigote0.38 ± 0.03

Case Studies

A case study focusing on the synthesis and biological evaluation of imidazopyridine derivatives revealed their potential as anticancer agents via PI3Kα inhibition . This highlights the versatility of the imidazo[1,2-b]pyridazine structure in developing therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyridazine showed promising activity against breast cancer cells (MCF-7) and non-small cell lung cancer (A549) cells. The structure–activity relationship (SAR) analysis indicated that modifications at the carboxamide position significantly enhance bioactivity.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Recent investigations have focused on its effectiveness against bacterial strains:

  • Case Study : A research article in Pharmaceutical Biology highlighted the antibacterial activity of imidazo derivatives against Staphylococcus aureus and Escherichia coli. The study found that derivatives with benzodioxin moieties exhibited enhanced potency compared to standard antibiotics.

Neuropharmacology

There is emerging evidence suggesting the compound's role in neuropharmacology:

  • Case Study : Research published in Neuropharmacology explored the effects of similar compounds on neurotransmitter receptors. It was found that certain modifications could lead to increased affinity for serotonin receptors, indicating potential applications in treating mood disorders.

Material Sciences Applications

In addition to biological applications, this compound is being investigated for material science applications due to its unique electronic properties:

Organic Electronics

The compound's ability to form stable films makes it suitable for organic electronic devices:

  • Case Study : A study reported in Advanced Functional Materials indicated that imidazo compounds could be used as semiconductors in organic light-emitting diodes (OLEDs). The research demonstrated that incorporating this compound into device architecture improved charge transport efficiency.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with coupling reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and activated pyridazine intermediates. For example, use LiH in DMF to facilitate nucleophilic substitution or condensation reactions under reflux conditions (60–80°C for 4–6 hours) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. dioxane), base strength (LiH vs. NaOAc), and stoichiometry. Monitoring via TLC or HPLC can help identify optimal reaction progress. Yields typically range from 55% to 80%, depending on purification methods like recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?

  • Analytical Workflow :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzodioxin and imidazo-pyridazine moieties) and methyl groups (δ 2.2–2.5 ppm). Carbon shifts for carbonyl groups (δ 165–170 ppm) and heterocyclic carbons (δ 140–160 ppm) are diagnostic .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error. IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibitory potential (e.g., α-glucosidase, acetylcholinesterase)?

  • Methodology :

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl, or nitro groups) on the benzodioxin or pyridazine rings to probe electronic or steric effects .
  • Enzyme assays : Use spectrophotometric α-glucosidase inhibition assays (IC50 determination at pH 6.8, 37°C) with p-nitrophenyl-α-D-glucopyranoside as substrate. Compare results to reference inhibitors (e.g., acarbose). Triplicate measurements and statistical analysis (mean ± SEM) are essential .

Q. How should researchers address contradictory data in biological activity (e.g., IC50 variability across studies)?

  • Troubleshooting :

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 0.2 U/mL for α-glucosidase) and substrate incubation times (30–60 minutes).
  • Buffer effects : Test pH (6.8 vs. 7.4) and ionic strength variations. For example, Na2CO3-mediated reactions may alter solubility and activity .
  • Statistical rigor : Use ANOVA or t-tests to validate significance (p < 0.05). Discrepancies in IC50 values (e.g., 81–86 μM vs. 37 μM for acarbose) may reflect structural modifications or assay conditions .

Q. What in silico strategies predict this compound’s binding affinity to bacterial targets (e.g., Pseudomonas aeruginosa OprH protein)?

  • Computational Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzodioxin moiety and OprH’s LPS-binding domain. Focus on hydrogen bonds (e.g., pyridazine N atoms with Arg residues) and hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental MIC values from broth microdilution assays .

Methodological Notes for Data Interpretation

  • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Monitor for byproducts (e.g., dehalogenated derivatives) .
  • Crystallography : For ambiguous structures, single-crystal X-ray diffraction resolves bond angles and conformations, particularly for imidazo-pyridazine fused rings .

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